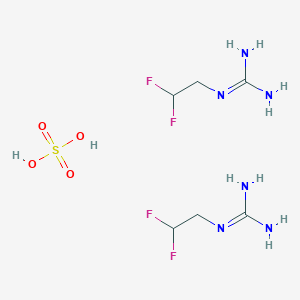
1-(2,2-Difluoroethyl)guanidine hemisulfate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2,2-Difluoroethyl)guanidine hemisulfate is a chemical compound with the molecular formula C3H8F2N3·05H2SO4 It is a derivative of guanidine, characterized by the presence of a difluoroethyl group
准备方法
Synthetic Routes and Reaction Conditions: 1-(2,2-Difluoroethyl)guanidine hemisulfate can be synthesized through the reaction of 2,2-difluoroethylamine with cyanamide under controlled conditions. The reaction typically involves:
Reagents: 2,2-difluoroethylamine, cyanamide
Conditions: The reaction is carried out in an aqueous medium at a temperature range of 50-70°C. The pH is maintained between 6-8 using a suitable buffer.
Procedure: The mixture is stirred for several hours until the reaction is complete. The product is then isolated by filtration and purified through recrystallization.
Industrial Production Methods: In an industrial setting, the production of this compound involves similar steps but on a larger scale. The process is optimized for higher yield and purity, often involving continuous flow reactors and automated control systems to maintain precise reaction conditions.
化学反应分析
1-(2,2-Difluoroethyl)guanidine hemisulfate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products formed include difluoroethylguanidine oxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, leading to the formation of difluoroethylguanidine.
Substitution: The difluoroethyl group can undergo nucleophilic substitution reactions with reagents such as sodium azide or potassium cyanide, resulting in the formation of azido or cyano derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide; acidic or neutral medium; temperature range of 20-50°C.
Reduction: Lithium aluminum hydride; anhydrous conditions; temperature range of 0-25°C.
Substitution: Sodium azide, potassium cyanide; polar aprotic solvents; temperature range of 25-60°C.
科学研究应用
1-(2,2-Difluoroethyl)guanidine hemisulfate has several scientific research applications:
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders due to its ability to modulate neurotransmitter release.
Industry: Utilized in the development of specialty chemicals and advanced materials with unique properties.
作用机制
The mechanism of action of 1-(2,2-difluoroethyl)guanidine hemisulfate involves its interaction with specific molecular targets. The difluoroethyl group enhances the compound’s ability to penetrate biological membranes and interact with enzymes or receptors. It is believed to modulate the activity of certain enzymes by forming stable complexes, thereby influencing biochemical pathways.
相似化合物的比较
1-(2,2-Difluoroethyl)guanidine hemisulfate can be compared with other guanidine derivatives such as:
1-(2,2-Difluoroethyl)guanidine: Similar structure but without the hemisulfate group, leading to different solubility and reactivity properties.
1-(2,2-Difluoroethyl)guanidine hydrochloride: Another salt form with distinct physicochemical characteristics.
1-(2,2-Difluoroethyl)guanidine nitrate: Exhibits different stability and reactivity due to the presence of the nitrate group.
Uniqueness: The hemisulfate form of 1-(2,2-difluoroethyl)guanidine offers unique solubility and stability properties, making it suitable for specific applications where other forms may not be as effective.
属性
IUPAC Name |
2-(2,2-difluoroethyl)guanidine;sulfuric acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C3H7F2N3.H2O4S/c2*4-2(5)1-8-3(6)7;1-5(2,3)4/h2*2H,1H2,(H4,6,7,8);(H2,1,2,3,4) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVFVBUHSGCONCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(F)F)N=C(N)N.C(C(F)F)N=C(N)N.OS(=O)(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16F4N6O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(E)-4-(Dimethylamino)-N-[(2-propan-2-yloxan-4-yl)methyl]but-2-enamide](/img/structure/B2714978.png)
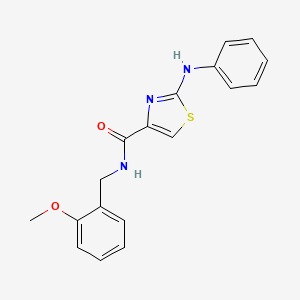
![1,3-Diethyl 2-{[(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)amino]methylidene}propanedioate](/img/structure/B2714980.png)
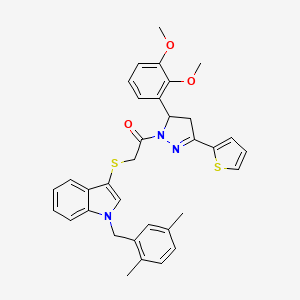
![N-[(Z)-2-(benzenesulfonyl)-2-(6-chloropyridin-3-yl)ethenyl]-4-chloroaniline](/img/structure/B2714984.png)
![N-(7-CHLORO-4-METHOXY-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]-4-METHOXYBENZAMIDE HYDROCHLORIDE](/img/structure/B2714985.png)
![N-[3-[(4-chlorophenyl)sulfamoyl]-4-piperidin-1-ylphenyl]-2-methylsulfanylpyridine-3-carboxamide](/img/structure/B2714988.png)
![2-({5-[(2H-1,3-benzodioxol-5-yloxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)-1-(2,4-dichlorophenyl)ethan-1-one](/img/structure/B2714989.png)
![ethyl 3-carbamoyl-2-(2,3-dihydro-1,4-benzodioxine-6-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate](/img/structure/B2714994.png)
![2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-[3-(3-methoxypropyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2714995.png)
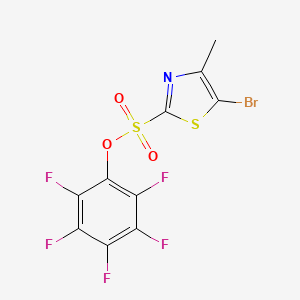
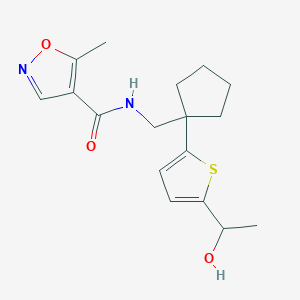
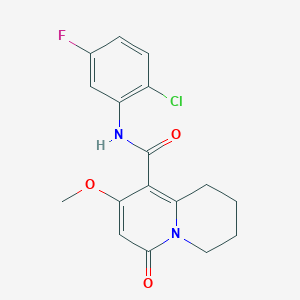
![3-[(4-chlorophenyl)methyl]-1-[(3-fluorophenyl)methyl]-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B2715001.png)
